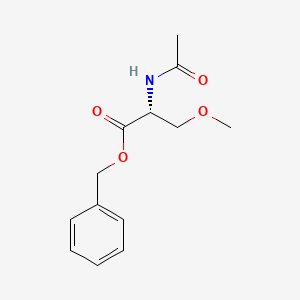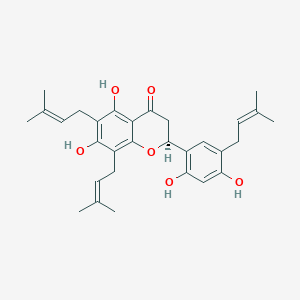
lespedezaflavanone H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lespedezaflavanone H is a prenylated flavonoid compound isolated from the roots of Lespedeza species. Prenylated flavonoids are a special type of flavonoid derivative characterized by the presence of one or more prenyl groups in the parent nucleus of the flavonoid. These compounds are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lespedezaflavanone H involves several key steps, starting from the appropriate chalcone precursor. The general synthetic route includes the following steps:
Prenylation of Chalcone: The chalcone is prenylated using prenyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone.
Cyclization: The prenylated chalcone undergoes cyclization to form the flavanone structure.
Demethoxymethylation: The final step involves the removal of methoxymethyl protecting groups to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like column chromatography and recrystallization would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lespedezaflavanone H can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can target the carbonyl group in the flavanone structure.
Substitution: Substitution reactions can occur at the hydroxyl or prenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the flavonoid structure .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lespedezaflavanone H involves its interaction with specific molecular targets and pathways. The prenyl groups in the flavonoid structure enhance its lipid solubility and affinity for cell membranes, allowing it to interact with diverse cellular targets. These interactions can modulate various signaling pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Lespedezaflavanone H is structurally similar to other prenylated flavonoids, such as:
Lespedezaflavanone B: Another prenylated flavonoid isolated from Lespedeza species.
Amorilin: A flavanone with multiple prenyl groups, known for its versatile biological activity.
Lespedezaflavanone E: Another flavonoid with similar structural features and biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific prenylation pattern and the unique biological activities it exhibits. The presence of multiple prenyl groups enhances its bioactivity and bioavailability, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C30H36O6 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1 |
Clave InChI |
NZFNGIZKDZCAKF-SANMLTNESA-N |
SMILES isomérico |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |
SMILES canónico |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


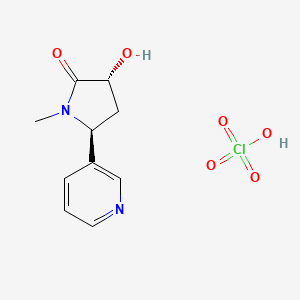
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
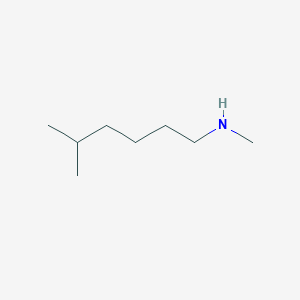
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
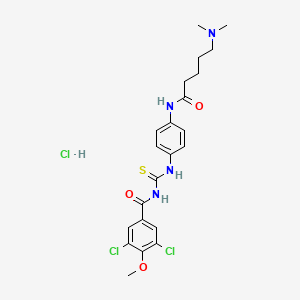
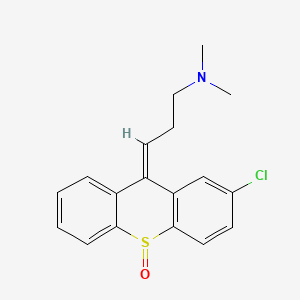
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
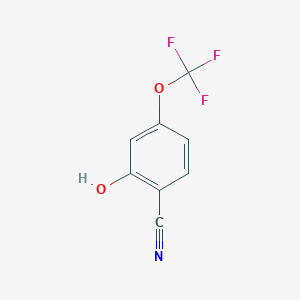
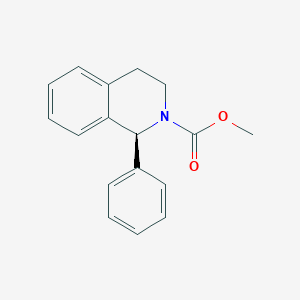
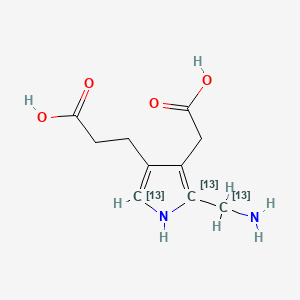
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
